MFCD18316567
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Overview
Description
This fluorinated compound has a molecular weight of 236.2 g/mol and is characterized by its high purity, typically exceeding 95% . It is a versatile chemical used in various scientific and industrial applications due to its unique reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-4-methoxyphenyl)-1H-pyrimidine-2,4-dione typically involves the reaction of 2-fluoro-4-methoxyaniline with a pyrimidine derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring specific temperature and pressure settings to achieve optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure consistent quality and high yield. Post-reaction purification steps, such as crystallization or chromatography, are employed to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and methoxy groups on the phenyl ring make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-(2-Fluoro-4-methoxyphenyl)-1H-pyrimidine-2,4-dione is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5-(2-Fluoro-4-methoxyphenyl)-1H-pyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
- 5-(2-Fluoro-4-methoxyphenyl)pyrimidine-2,4-diol
- 5-(2-Fluoro-4-methoxyphenyl)-1H-pyrimidine-2,4-dione
Comparison: Compared to its analogs, 5-(2-Fluoro-4-methoxyphenyl)-1H-pyrimidine-2,4-dione exhibits unique reactivity due to the presence of both fluorine and methoxy groups. These substituents enhance its chemical stability and selectivity in reactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(2-fluoro-4-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-17-6-2-3-7(9(12)4-6)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWMRGLLTKBJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CNC(=O)NC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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